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Compound of Interest

Compound Name:
3,6-Dichloropyridine-2-

carboxamide

Cat. No.: B074606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for 3,6-Dichloropyridine-2-carboxamide. Due to the limited availability of

experimentally derived public data for this specific compound, this guide combines predicted

data with established experimental protocols for the characterization of related chemical

structures. The information herein is intended to serve as a valuable resource for the synthesis,

identification, and quality control of 3,6-Dichloropyridine-2-carboxamide in a research and

development setting.

Physicochemical Properties
3,6-Dichloropyridine-2-carboxamide is a synthetic organic compound featuring a pyridine

ring substituted with two chlorine atoms and a carboxamide group.[1] These functional groups

confer specific chemical properties and spectroscopic signatures.
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Property Value Source

Molecular Formula C₆H₄Cl₂N₂O [1][2]

Molecular Weight 191.01 g/mol [1]

Monoisotopic Mass 189.97006 Da [2]

IUPAC Name
3,6-dichloropyridine-2-

carboxamide
[1]

InChI Key
RFBSMVHKAFPDKD-

UHFFFAOYSA-N
[1][2]

SMILES
C1=CC(=NC(=C1Cl)C(=O)N)C

l
[2]

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. For 3,6-Dichloropyridine-2-carboxamide, the presence of two

chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M,

M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl

isotopes.

Predicted Mass Spectrometry Data
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of

3,6-Dichloropyridine-2-carboxamide. This data is computationally predicted.[2]
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Adduct Predicted m/z

[M]⁺ 189.96951

[M+H]⁺ 190.97734

[M+Na]⁺ 212.95928

[M+NH₄]⁺ 208.00388

[M+K]⁺ 228.93322

[M-H]⁻ 188.96278

Table based on predicted data from PubChem.[2]

Experimental Protocol for Mass Spectrometry
A common method for the analysis of chlorinated organic compounds is Gas Chromatography-

Mass Spectrometry (GC-MS).[3][4]

Sample Preparation: Dissolve a small amount of 3,6-Dichloropyridine-2-carboxamide in a

suitable volatile organic solvent, such as dichloromethane or methanol.

Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the

compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).

Mass Analysis: The ionized fragments are then separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.
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Sample Preparation GC-MS Analysis Data Output

Dissolve in
Volatile Solvent Inject into GC GC Separation Ionization (EI/ESI) Mass Analysis Detection Mass Spectrum
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GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 3,6-Dichloropyridine-2-carboxamide, ¹H and ¹³C NMR are essential for

structural confirmation.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to

the two protons on the pyridine ring. The protons of the amide group may appear as a broad

singlet.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.2 Doublet 1H H-4

~ 7.4 - 7.6 Doublet 1H H-5

~ 7.5 - 8.5 (broad) Singlet 2H -CONH₂

Note: Predicted chemical shifts are estimates based on related structures and may vary

depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 165 - 170 C=O (Amide)

~ 150 - 155 C-2

~ 148 - 152 C-6

~ 140 - 145 C-4

~ 125 - 130 C-5

~ 120 - 125 C-3

Note: Predicted chemical shifts are estimates and subject to experimental variation.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about

0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆,

DMSO-d₆) in a 5 mm NMR tube.[5]

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed

by the ¹³C spectrum. Standard acquisition parameters for organic molecules can be used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

Sample Preparation NMR Analysis Data Output

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Data Acquisition
(¹H and ¹³C)

Data Processing
(FT, Phasing) NMR Spectra
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 3,6-Dichloropyridine-2-carboxamide is expected to show characteristic absorption bands

for the amide and the substituted pyridine ring.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Medium-Strong, Broad N-H stretch (Amide)

~ 1680 Strong C=O stretch (Amide I)

~ 1600 Medium N-H bend (Amide II)

1600 - 1450 Medium-Weak
C=C and C=N stretching

(Pyridine ring)

1100 - 1000 Strong C-Cl stretch

Note: These are expected absorption ranges and can vary.

Experimental Protocol for FT-IR Spectroscopy (Thin
Solid Film Method)
The thin solid film method is a common and straightforward technique for analyzing solid

organic compounds.[2][6]

Sample Preparation: Dissolve a small amount (a few milligrams) of 3,6-Dichloropyridine-2-
carboxamide in a few drops of a volatile solvent like dichloromethane or acetone.

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Background Subtraction: A background spectrum of the clean salt plate should be acquired

and subtracted from the sample spectrum to remove atmospheric and instrumental

interferences.
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Sample Preparation FT-IR Analysis
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FT-IR Spectroscopy (Thin Film) Workflow.

Summary
This technical guide has outlined the predicted spectroscopic characteristics and standard

analytical protocols for 3,6-Dichloropyridine-2-carboxamide. While experimentally derived

spectra for this specific molecule are not readily available in public databases, the information

provided on predicted data and established methodologies for related compounds offers a solid

foundation for researchers. The key expected spectroscopic features include a distinct isotopic

pattern in the mass spectrum due to the two chlorine atoms, characteristic aromatic and amide

signals in the NMR spectra, and prominent amide and C-Cl absorption bands in the IR

spectrum. These details are crucial for the unambiguous identification and characterization of

3,6-Dichloropyridine-2-carboxamide in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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